molecular formula C19H20FN5O3S B4519560 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B4519560
M. Wt: 417.5 g/mol
InChI Key: YEWMVLQGYXDPBT-UHFFFAOYSA-N
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Description

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a piperidine moiety, and a thiadiazole group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, facilitated by reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), along with catalysts such as palladium acetate (Pd(OAc)2) and bases like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases or modulate neurotransmitter receptors, impacting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O3S/c1-11-22-23-19(29-11)21-16(26)4-5-17(27)25-8-6-12(7-9-25)18-14-10-13(20)2-3-15(14)28-24-18/h2-3,10,12H,4-9H2,1H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWMVLQGYXDPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCC(=O)N2CCC(CC2)C3=NOC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 2
Reactant of Route 2
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 3
Reactant of Route 3
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 4
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 5
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide
Reactant of Route 6
4-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

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